molecular formula C12H12N2O2S B2970147 4-(2-Methylsulfanyl-imidazol-1-yl)- CAS No. 2185840-29-1

4-(2-Methylsulfanyl-imidazol-1-yl)-

Cat. No.: B2970147
CAS No.: 2185840-29-1
M. Wt: 248.3
InChI Key: KNVOIYWTHCLFOI-UHFFFAOYSA-N
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Description

The compound 4-(2-Methylsulfanyl-imidazol-1-yl)- features a core imidazole heterocycle, a privileged scaffold in medicinal chemistry known for its versatile binding with biological targets due to its electron-rich characteristics . This structure is substituted at the 1- and 2-positions with a key methylsulfanyl (or methylthio) group , which can act as a strategic leaving group in synthetic chemistry to create more complex molecules or can be optimized to modulate the potency and selectivity of drug candidates . Imidazole derivatives bearing the methylsulfanyl moiety are of significant interest in pharmaceutical research, particularly in the development of kinase inhibitors. For instance, analogous 2-(methylsulfanyl)-imidazole compounds have been identified as inhibitors of Serine/Threonine-protein kinase Chk1, a critical target for overcoming DNA damage checkpoints in cancer cells . Furthermore, the methylsulfanyl-imidazole pharmacophore is a recognized structural feature in the design of inhibitors targeting oncogenic kinases like V600EBRAF, which is a key driver in melanomas and other cancers . This makes the 4-(2-Methylsulfanyl-imidazol-1-yl)- fragment a valuable synthon and intermediate for researchers working in areas including anticancer drug discovery, kinase profiling, and the synthesis of novel bioactive molecules.

Properties

IUPAC Name

methyl 4-(2-methylsulfanylimidazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-16-11(15)9-3-5-10(6-4-9)14-8-7-13-12(14)17-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVOIYWTHCLFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=CN=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylsulfanyl-imidazol-1-yl)- typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and specialized catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylsulfanyl-imidazol-1-yl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

Scientific Research Applications

4-[2-(Methylsulfanyl)-1H-imidazol-1-yl]benzoic acid is suitable for use in custom synthesis applications . Imidazole derivatives have shown potential in several therapeutic areas.

Antimicrobial Activity Many imidazole derivatives have demonstrated effectiveness against various bacterial and fungal strains.

Anticancer Properties Some studies suggest that these compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Additionally, a study on imidazole derivatives found that several compounds exhibited IC50 values, indicating their potential as anticancer agents. A new group of 4-(Imidazolylmethyl)quinoline derivatives possessing a methylsulfonyl COX-2 pharmacophore at the para position of the C-2 phenyl ring were designed and synthesized as selective COX-2 inhibitors and in-vitro anti breast cancer agents .

Anti-inflammatory Effects These compounds may modulate inflammatory pathways, offering therapeutic benefits for conditions characterized by excessive inflammation. A novel series of benzimidazole derivatives was designed and synthesized, with the 4-(methylsulfonyl) phenyl pharmacophore attached via its C-2 position . These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors and assessed in vivo for their anti-inflammatory activity and ulcerogenic liability .

Mechanism of Action

The mechanism of action of 4-(2-Methylsulfanyl-imidazol-1-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methylsulfanyl group can enhance its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, including inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares 4-(2-Methylsulfanyl-imidazol-1-yl)- with structurally related compounds from the evidence:

Compound Substituents Functional Groups Key Features
4-(2-Methylsulfanyl-imidazol-1-yl)- (Hypothetical) Methylsulfanyl at imidazole C2; linked at C4 of another moiety -SMe (thioether) Electron-rich sulfur; potential for oxidation to sulfoxide/sulfone
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole () Sulfinyl (-SO-) bridge; methoxyphenoxy-pyridyl backbone -SO- (sulfinyl), benzimidazole Oxidized sulfur enhances polarity; used in proton pump inhibitors (e.g., omeprazole analogs)
4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzoic acid () Nitro (-NO₂) and carboxylic acid (-COOH) on benzene; methylimidazole-sulfanyl -NO₂, -COOH, -SMe Electron-withdrawing nitro group increases acidity; potential for metal coordination

Critical Analysis of Structural Determinants

  • Sulfur Oxidation State : Thioether (-SMe) groups (as in 4-(2-Methylsulfanyl-imidazol-1-yl)-) are less polar than sulfinyl (-SO-) analogs, affecting membrane permeability and metabolic stability .
  • Aromatic Backbone Modifications: The presence of methoxyphenoxy () or nitrobenzoic acid () moieties diversifies electronic properties, enabling tailored interactions with biological targets or materials .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-methylsulfanyl-imidazol-1-yl) derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves palladium- or nickel-catalyzed hydrogenation or cyclization reactions. For example, using Raney nickel instead of palladium on carbon avoids dehalogenation byproducts, achieving up to 92% yield for intermediates . Solvent choice (ethanol vs. water) and base strength (NaOH vs. Na₂CO₃) critically affect reaction efficiency, with alkaline conditions promoting Schiff base formation and imidazole ring closure .

Q. How can structural characterization of 4-(2-methylsulfanyl-imidazol-1-yl) compounds be reliably performed?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation, providing bond-length precision (mean C–C = 0.004–0.005 Å) and confirming stereochemistry (e.g., trans-configuration of sulfur atoms in derivatives) . Complementary techniques like LC-MS and FTIR validate purity and functional groups during intermediate steps .

Q. What are the key physicochemical properties (e.g., solubility, stability) of these compounds under experimental conditions?

  • Methodological Answer : Melting points (e.g., 313–315°C for benzoic acid derivatives) and hygroscopicity data are critical for storage and handling . Stability studies in solvents like THF or ethanol should precede biological assays, as decomposition under acidic/basic conditions may occur .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the imidazole ring) affect biological activity and pharmacokinetics?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl, -NO₂) enhance antifungal potency by 30–50% compared to electron-donating groups (e.g., -OCH₃) . Computational modeling (e.g., molecular docking) further predicts binding affinities to fungal cytochrome P450 targets .

Q. What experimental strategies resolve contradictions in reported bioactivity data for imidazole derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values often arise from assay variability (e.g., microdilution vs. disk diffusion). Standardizing protocols (CLSI guidelines) and using reference strains (e.g., Candida albicans ATCC 90028) improve reproducibility . Metabolomic profiling can also identify off-target effects that confound results .

Q. How can environmental persistence and degradation pathways of these compounds be evaluated?

  • Methodological Answer : Long-term ecotoxicological studies (e.g., Project INCHEMBIOL) use HPLC-MS/MS to track degradation products in soil/water matrices. Half-lives range from 7–60 days, depending on microbial activity and pH . Advanced oxidation processes (AOPs) with TiO₂ photocatalysis achieve >90% degradation under UV light .

Q. What mechanistic insights explain the role of 4-(2-methylsulfanyl-imidazol-1-yl) moieties in tubulin inhibition?

  • Methodological Answer : Competitive binding assays (e.g., with colchicine) and cryo-EM reveal that these derivatives occupy the tubulin colchicine site, disrupting microtubule dynamics. Substituent bulkiness (e.g., aryl groups) correlates with inhibition potency (IC₅₀ = 0.5–5 µM) .

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